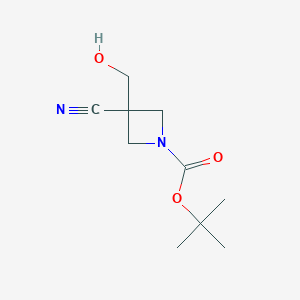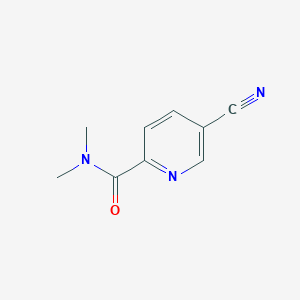
5-cyano-N,N-dimethylpyridine-2-carboxamide
Descripción general
Descripción
5-cyano-N,N-dimethylpyridine-2-carboxamide, also known as DCP, is a highly reactive and versatile chemical compound. It has a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol .
Molecular Structure Analysis
The molecular structure of 5-cyano-N,N-dimethylpyridine-2-carboxamide consists of a pyridine ring substituted with a cyano group at the 5-position and a carboxamide group at the 2-position. The carboxamide group is further substituted with two methyl groups .Aplicaciones Científicas De Investigación
Antitumor Activity Evaluation
- Scientific Field : Medicinal Chemistry
- Summary of Application : 5-cyano-N,N-dimethylpyridine-2-carboxamide is used in the design and synthesis of pyrimidine derivatives, which are evaluated for their antitumor activity . These derivatives are tested against various human cancer cell lines .
- Methods of Application : The compounds are synthesized and their antitumor activity is evaluated using the MTT assay . This involves testing the compounds against four human cancer cell lines: MGC-803, PC-3, A549, and H1975 .
- Results or Outcomes : Some compounds showed potent cytotoxicity against certain cancer cell lines. For instance, compound 20y exhibited significant cytotoxicity against PC-3 cells, with an IC50 value of 2.75 ± 0.08 μM . Another compound, 15n, showed good antitumor proliferation activity against the tested cancer cell lines, with an IC50 value of 1.86 ± 0.27 μM to PC-3 cells .
Chemical Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : “5-cyano-N,N-dimethylpyridine-2-carboxamide” is a chemical compound that can be used as a building block in the synthesis of various organic molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the target molecule. Typically, this compound would be used in a reaction with other reagents under specific conditions to form a new compound .
- Results or Outcomes : The outcomes can also vary greatly depending on the target molecule. In general, the use of this compound in chemical synthesis can lead to the formation of a wide range of organic molecules with diverse properties .
Drug Development
- Scientific Field : Medicinal Chemistry
- Summary of Application : A compound similar to “5-cyano-N,N-dimethylpyridine-2-carboxamide”, known as “5-CYANO-N- (2,5-DIMETHOXYBENZYL)-6-ETHOXYPYRIDINE-2-CARBOXAMIDE”, has been studied for its potential uses in drug development .
- Methods of Application : This involves testing the compound in various assays to evaluate its pharmacological properties .
- Results or Outcomes : While specific results are not available, the study of such compounds can contribute to the development of new drugs with potential therapeutic applications .
Insecticidal Bioefficacy
- Scientific Field : Agricultural Chemistry
- Summary of Application : Pyridine derivatives, which can be synthesized using “5-cyano-N,N-dimethylpyridine-2-carboxamide”, have been studied for their insecticidal properties .
- Methods of Application : These compounds are synthesized and their insecticidal bioefficacy is evaluated against specific pests, such as the cowpea aphid Aphis craccivora Koch .
- Results or Outcomes : Some compounds showed excellent insecticidal activity against the cowpea aphid, while others ranged from good to moderate .
Organic Synthesis Building Block
- Scientific Field : Organic Chemistry
- Summary of Application : “5-cyano-N,N-dimethylpyridine-2-carboxamide” can be used as a building block in the synthesis of various organic molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the target molecule .
- Results or Outcomes : The use of this compound in chemical synthesis can lead to the formation of a wide range of organic molecules with diverse properties .
Preparation of Pyrazoles
- Scientific Field : Organic Chemistry
- Summary of Application : While not directly related to “5-cyano-N,N-dimethylpyridine-2-carboxamide”, similar compounds have been used in the synthesis of 5-amino-pyrazoles .
- Methods of Application : These compounds are used as reagents in the synthesis of 5-amino-pyrazoles .
- Results or Outcomes : The synthesis of 5-amino-pyrazoles can lead to the formation of remarkable organic molecules with versatile functionalities .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
5-cyano-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12(2)9(13)8-4-3-7(5-10)6-11-8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXADYDAQVBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N,N-dimethylpyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



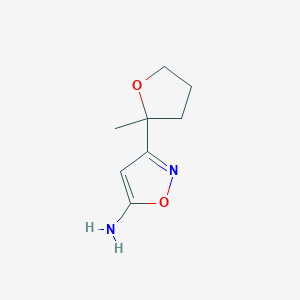

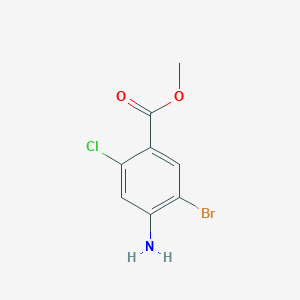
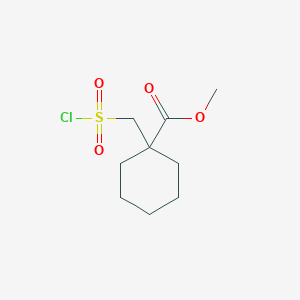
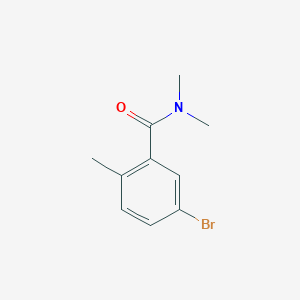
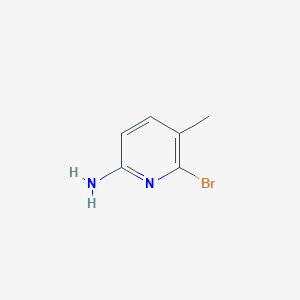
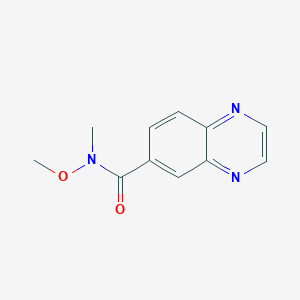
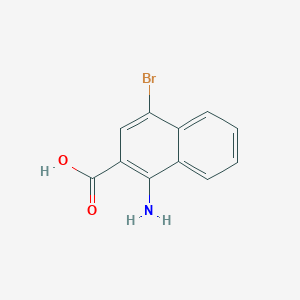
![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)
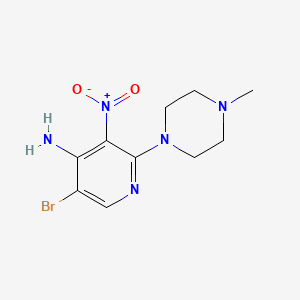
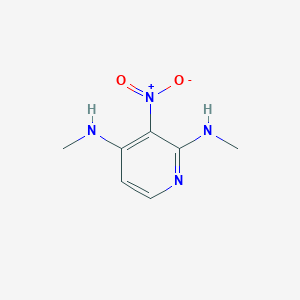

![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)
